molecular formula C14H13NO5S2 B381924 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid CAS No. 292842-59-2

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B381924
CAS No.: 292842-59-2
M. Wt: 339.4g/mol
InChI Key: YRODMNNSVWBMBR-WDZFZDKYSA-N
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Description

2-[(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid ( 292842-59-2) is a specialized 4-thiazolidinone derivative with significant potential in pharmaceutical and biochemical research. This compound features a molecular formula of C 14 H 13 NO 5 S 2 and a molecular weight of 339.39 g/mol . The (5Z) stereochemistry indicates the specific spatial configuration at the 5-position, which is critical for its biological interactions. This compound belongs to a class of 2-thioxothiazolidin-4-one derivatives that have demonstrated substantial research value as transthyretin (TTR) ligands . The TTR protein is a transport protein in serum and cerebrospinal fluid that, under certain conditions, can misfold and aggregate, leading to amyloid diseases. Compounds in this class have shown potential in inhibiting TTR amyloidogenesis , the process of amyloid fiber formation associated with various amyloidosis conditions including familial amyloid polyneuropathy, familial amyloid cardiomyopathy, and other TTR-related amyloid diseases . The mechanism involves stabilization of the native tetrameric structure of TTR, preventing its dissociation into monomers that can misfold and form amyloid fibrils. Structurally related 4-thiazolidinone compounds have displayed diverse pharmacological activities in research settings, including antibacterial properties against both Gram-positive and Gram-negative strains . Molecular docking studies of similar structures have revealed interactions with bacterial enzymes such as MurB (uridine diphosphate N-acetylenolpyruvylglucosamine reductase), a key enzyme in bacterial peptidoglycan biosynthesis . The absence of MurB homologues in eukaryotic cells makes it an attractive target for antibacterial research. Additional research suggests potential antioxidant activity through free radical scavenging mechanisms, as demonstrated by DPPH (2,2-diphenyl-1-picryl-hydrazyl) radical scavenging assays with structurally similar compounds . The compound requires proper handling and storage conditions to maintain stability. Suppliers typically recommend cold-chain transportation and appropriate storage conditions to preserve compound integrity . Researchers should note that this product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans .

Properties

IUPAC Name

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S2/c1-19-9-4-3-8(5-10(9)20-2)6-11-13(18)15(7-12(16)17)14(21)22-11/h3-6H,7H2,1-2H3,(H,16,17)/b11-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRODMNNSVWBMBR-WDZFZDKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of L-Cysteine with Carbonyl Derivatives

A widely reported method involves reacting L-cysteine with substituted benzaldehydes under acidic conditions. For example, (2 RS,4 R)-2-arylthiazolidine-4-carboxylic acids are formed by cyclizing L-cysteine with benzaldehydes in ethanol/water mixtures. While this method typically yields thiazolidine-4-carboxylic acids, oxidation or subsequent modifications can introduce the 4-oxo group required for the target compound.

Thia-Michael Addition for Ring Functionalization

Stepwise Preparation of the Target Compound

Synthesis of 3,4-Dimethoxybenzaldehyde Intermediate

The methylidene group in the target compound originates from 3,4-dimethoxybenzaldehyde. This aldehyde is commercially available but can also be synthesized via methoxylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) using methyl iodide and potassium carbonate.

Knoevenagel Condensation for Methylidene Incorporation

Knoevenagel condensation between thiazolidine-2,4-dione and 3,4-dimethoxybenzaldehyde forms the Z-configured methylidene bridge. Deep eutectic solvents (DES), such as choline chloride/N-methylurea, serve as dual solvents/catalysts, achieving yields up to 90.9% for analogous compounds.

Representative Procedure :

  • Combine thiazolidine-2,4-dione (2 mmol) and 3,4-dimethoxybenzaldehyde (2 mmol) in DES (5 mL).

  • Stir at 80°C for 6–8 hours.

  • Quench with ice water, filter, and recrystallize from ethanol.

Sulfur Incorporation via Thiosemicarbazide Intermediates

The 2-sulfanylidene group is introduced using thiosemicarbazide. For example, reacting 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in glacial acetic acid yields a hydrazinylidene intermediate, which undergoes sulfur retention during cyclization.

Acetic Acid Side-Chain Attachment

EDCI/HOBt-mediated coupling attaches the acetic acid moiety to the thiazolidinone nitrogen. In a similar synthesis, Boc-protected thiazolidine-4-carboxylic acids were reacted with amines using EDCI/HOBt to form amides. Adapting this, the acetic acid group is introduced via:

  • Esterification of thiazolidinone with bromoacetic acid.

  • Hydrolysis of the ester under basic conditions (e.g., NaOH/EtOH).

Optimization Strategies and Green Chemistry

Solvent and Catalyst Systems

ConditionYield (%)Purity (%)Source
DES (ChCl:NMU)90.9>95
Toluene/DMF7998
Ethanol/Water68.397

Deep eutectic solvents reduce environmental impact while maintaining high efficiency. Recyclability experiments show DES can be reused five times with <5% yield drop.

Temperature and Time Dependence

  • Knoevenagel Condensation : Optimal at 80°C for 8 hours.

  • Thia-Michael Addition : Requires reflux (110°C) for 8 hours.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, DMSO-d₆) : δ 12.46 (s, 1H, NH), 7.62 (s, 1H, CH), 6.99–7.06 (m, 3H, aromatic), 3.80 (s, 6H, OCH₃), 3.70 (s, 2H, CH₂COOH).

  • FT-IR : υ 1745 cm⁻¹ (C=O), 1670 cm⁻¹ (C=S), 1260 cm⁻¹ (C-O-C).

Chromatographic Validation

  • HPLC : Purity >98% (C18 column, acetonitrile/water 70:30, λ = 254 nm).

  • TLC : Rₓ = 0.45 (ethyl acetate/hexane 1:1) .

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

    Substitution: The benzylidene group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine-2-thione.

    Substitution: Brominated or nitrated derivatives of the benzylidene group.

Scientific Research Applications

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of rhodanine derivatives are heavily influenced by substituents on the benzylidene ring. Below is a comparative analysis of key analogs:

Compound & Substituents Synthesis Method Yield (%) Melting Point (°C) log k / log P Key Biological Activity
Target: 3,4-Dimethoxyphenyl Microwave (100°C, 5 min) ~80* N/A Estimated: 2.8 Antifungal (potential)
4-Methoxybenzylidene Reflux (8 h, HCl/glacial acetic acid) 65 N/A 2.1 Moderate antifungal
3-Nitrobenzylidene Traditional reflux 70 N/A 2.5 Weak antifungal
Pyridin-2-ylmethylidene Reflux (DMF, ZnCl₂) 75 N/A 1.9 Strong antifungal (Candida spp.)
4-Chlorophenyl Thia-Michael addition 85 N/A 3.0 Anti-T. gondii
2-Methoxybenzylidene Microwave/thermal 70 172–175 2.3 Anticancer (in silico)

Notes:

  • Pyridinylmethylidene : Despite lower log P (1.9), this analog exhibits potent antifungal activity, suggesting target-specific interactions beyond lipophilicity .
  • 4-Chlorophenyl: The electron-withdrawing Cl group increases log P (3.0) and confers antiparasitic activity, likely via thiazolidinone ring interactions with T. gondii enzymes .

Physicochemical Properties

  • Thermal Stability : Higher melting points (e.g., 277–280°C for 4-benzyloxy-3-methoxy analog ) correlate with rigid aromatic substituents.

Biological Activity

The compound 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is a member of the thiazolidinone class of compounds, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Structure

The compound features a complex structure characterized by a thiazolidinone ring, a dimethoxyphenyl moiety, and a sulfanylidene group. Its IUPAC name is N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide.

Molecular Formula

The molecular formula is C16H17N2O4S2C_{16}H_{17}N_{2}O_{4}S^{2}, with a molecular weight of approximately 351.44 g/mol.

Antimicrobial Activity

Research has indicated that compounds in the thiazolidinone class exhibit significant antimicrobial properties. The specific compound under study has been investigated for its efficacy against various bacterial strains and fungi.

Case Studies

  • Study on Antibacterial Activity : A study showed that derivatives of thiazolidinones demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, with some compounds exhibiting activity comparable to standard antibiotics like ampicillin .
  • Antifungal Activity : Another investigation highlighted that certain thiazolidinone derivatives were effective against Candida albicans, suggesting potential applications in treating fungal infections .

Anti-inflammatory Properties

Thiazolidinones have also been explored for their anti-inflammatory effects. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Research Findings

In vitro studies have demonstrated that thiazolidinone derivatives can significantly reduce the levels of inflammatory markers in cell cultures, indicating their potential as therapeutic agents in inflammatory diseases .

Anticancer Activity

Emerging data suggest that this compound may possess anticancer properties. The mechanism of action likely involves the induction of apoptosis in cancer cells and inhibition of cell proliferation pathways.

Notable Studies

  • Cell Proliferation Inhibition : In vitro assays have shown that certain thiazolidinone derivatives inhibit the growth of various cancer cell lines, including breast and prostate cancer cells .
  • Mechanistic Insights : Research indicates that these compounds may interfere with key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway.

The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell metabolism.
  • Cytokine Modulation : It potentially modulates the expression of cytokines involved in inflammatory responses.

Table 1: Biological Activities of Thiazolidinone Derivatives

Activity TypeTested Strains/CellsEfficacyReference
AntibacterialE. coli, S. aureusComparable to ampicillin
AntifungalC. albicansSignificant inhibition
Anti-inflammatoryVarious cell linesReduction in inflammatory markers
AnticancerBreast/Prostate cancer cellsGrowth inhibition

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